
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
Overview
Description
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is an organic compound with the molecular formula C6H7F3O2. It is a trifluoromethyl-containing building block used in various chemical syntheses. This compound is known for its reactivity and versatility in forming different chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one can be synthesized through several methods. One common method involves the reaction of vinyl ethyl ether with trifluoroacetic anhydride in the presence of triethylamine. The reaction is typically carried out in a continuous reactor, which allows for efficient and rapid synthesis .
Industrial Production Methods
In industrial settings, the continuous synthesis method is preferred due to its efficiency and safety. The raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, are continuously introduced into the reactor. The product is then continuously extracted, resulting in a high yield of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one undergoes various chemical reactions, including:
Substitution Reactions: It reacts with phenylmagnesium bromide to afford ethoxy group substitution products.
Addition Reactions: It reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group.
Cycloaddition Reactions: On heating with triethyl phosphite, it affords a [4+2] cycloaddition product.
Common Reagents and Conditions
Phenylmagnesium Bromide: Used in substitution reactions.
Organozinc Compounds: Used in addition reactions.
Triethyl Phosphite: Used in cycloaddition reactions.
Major Products
Ethoxy Group Substitution Products: Formed from reactions with phenylmagnesium bromide.
1,2-Addition Products: Formed from reactions with organozinc compounds.
Cycloaddition Products: Formed from reactions with triethyl phosphite.
Scientific Research Applications
Organic Synthesis
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one serves as a building block for synthesizing various compounds:
- Trifluoromethyl-substituted Compounds : It is utilized in the synthesis of thiophenes, furans, pyrroles, and piperazines.
- N-Protected Amino Acids : The compound is critical in peptide synthesis as it reacts with amino acids to form N-protected derivatives .
Medicinal Chemistry
The compound has notable applications in drug development:
- Antiviral and Anticancer Agents : It is used as an intermediate in synthesizing pharmaceutical compounds targeting viral infections and cancer treatment.
- Anti-inflammatory Drugs : Its derivatives are explored for their potential therapeutic effects against inflammation .
Agricultural Chemistry
In the field of pesticides:
- Commercial Pesticides : this compound is involved in producing flonicamid, an effective insecticide .
Data Table: Applications Overview
Application Area | Specific Use Case | Example Products |
---|---|---|
Organic Synthesis | Building block for trifluoromethyl compounds | Thiophenes, Pyrroles |
Medicinal Chemistry | Intermediate for antiviral and anticancer drugs | Antiviral agents |
Agricultural Chemistry | Production of commercial pesticides | Flonicamid |
Case Study 1: Synthesis of Antiviral Agents
Research has demonstrated the successful use of this compound in synthesizing antiviral agents. A study highlighted the compound's ability to facilitate reactions that lead to effective antiviral compounds with enhanced potency against specific viral targets.
Case Study 2: Development of Pesticides
In agricultural applications, this compound has been crucial in the industrial preparation of flonicamid. This pesticide has shown effectiveness against various pests while maintaining a favorable safety profile for non-target organisms.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one involves its reactivity with various reagents to form different products. For example, it reacts with phenylmagnesium bromide to form ethoxy group substitution products, and with organozinc compounds to form 1,2-addition products . The molecular targets and pathways involved depend on the specific reactions and products formed.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-4-ethoxy-3-buten-2-one
- 1-Ethoxy-3-oxo-4,4,4-trifluorobut-1-ene
- (2-Ethoxyvinyl) trifluoromethyl ketone
Uniqueness
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is unique due to its trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable building block in the synthesis of various trifluoromethyl-substituted compounds .
Biological Activity
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is an organic compound with the molecular formula CHFO. It is recognized for its significant role in organic synthesis, particularly in the formation of various chemical entities due to its reactivity and versatility. This article focuses on the biological activity of this compound, including its mechanisms of action, biochemical pathways, pharmacokinetics, and applications in medicinal chemistry.
The primary biological activity of this compound involves its interaction with amino acids. The compound acts as a precursor for the synthesis of N-protected amino acids, which are crucial in peptide synthesis.
Target Interactions
- Amino Acids : The compound reacts with amino acids to form N-protected derivatives.
- Phenylmagnesium Bromide : It undergoes reactions leading to ethoxy group substitution products.
- Organozinc Compounds : Reacts to yield products from 1,2-addition to the carbonyl group.
Biochemical Pathways
This compound is involved in several biochemical pathways:
- Synthesis of Trifluoromethyl Compounds : It serves as a building block for synthesizing trifluoromethyl-substituted compounds such as thiophenes, furans, pyrroles, and piperazines.
- Formation of β-Alkyl or Dialkylamino Substituted Enones : The compound is utilized in producing various enones bearing a CF group.
Pharmacokinetics
The pharmacokinetic properties of this compound include:
- Physical State : It is a flammable liquid.
- Boiling Point : Approximately 51–53 °C at 12 mmHg.
- Density : 1.18 g/mL at 25 °C.
These properties influence its handling and application in laboratory settings.
Applications in Medicinal Chemistry
This compound has several important applications:
- Synthesis of Pharmaceuticals : It is used as an intermediate in the development of antiviral drugs, anticancer agents, and anti-inflammatory medications.
- Pesticide Production : The compound has been successfully employed in the industrial preparation of commercial pesticides like flonicamid.
Table 1: Applications of this compound
Application Area | Specific Uses |
---|---|
Medicinal Chemistry | Synthesis of antiviral and anticancer drugs |
Agriculture | Production of pesticides (e.g., flonicamid) |
Material Science | Preparation of metal ligands and ionic liquids |
Case Studies
Research has demonstrated various successful applications of this compound:
Case Study 1: Synthesis of Antiviral Agents
A study highlighted the use of this compound as a key intermediate in synthesizing novel antiviral agents. The derivatives formed showed promising activity against viral infections.
Case Study 2: Anticancer Drug Development
In another investigation, researchers explored how modifications to the structure of compounds derived from this compound enhanced their efficacy against cancer cell lines.
Q & A
Basic Research Questions
Q. What are the primary synthetic applications of ETFBO in heterocyclic chemistry?
ETFBO is a versatile trifluoromethyl-containing synthon used to construct heterocycles such as thiophenes, pyrroles, and pyrimidines. For example, it undergoes addition-elimination reactions followed by Stetter reactions to yield trifluoromethyl-substituted heteroarenes, as demonstrated in the synthesis of Celecoxib (Celebrex®) . It also reacts with aldehydes and ammonia under ZnCl₂ catalysis to form 4-trifluoromethyl-1,2-dihydropyrimidines .
Q. What analytical techniques are recommended for assessing the purity and stability of ETFBO?
Gas chromatography coupled with vacuum ultraviolet (GC-VUV) spectroscopy is highly effective for impurity profiling and stability analysis, particularly for water-sensitive ETFBO. This method achieves low ppm-level detection limits and resolves co-eluting analytes via spectral mixture estimation . Complementary techniques include NMR and mass spectrometry for structural confirmation.
Q. What safety precautions are critical when handling ETFBO?
ETFBO is flammable (flash point: 52°C) and classified under UN 1224 (dangerous for transport). Key precautions include:
- Avoiding open flames (R10 hazard code).
- Using explosion-proof equipment (S16 safety code).
- Storing in a cool, ventilated area away from oxidizing agents .
Advanced Research Questions
Q. How does the choice of amine influence reaction pathways in ETFBO amination?
Primary arylamines react with ETFBO to form aryl-5-(trifluoromethyl)furan-3-amines, while secondary amines yield 4-amino-2,3-dihydrofuran-2-ols. This divergence arises from differences in nucleophilicity and steric effects, which alter the reaction mechanism from enaminone formation to cyclization pathways . Optimizing solvent polarity (e.g., toluene vs. DMF) and temperature (80–100°C) further modulates selectivity.
Q. What strategies mitigate side reactions during β-enaminone synthesis from ETFBO?
Modified protocols using methylamine or amino acids in ethanol at 0–5°C reduce side reactions like over-alkylation. For example, a streamlined procedure for 4-ylamino-1,1,1-trifluoro-but-3-en-2-ones achieves >85% yield in 2 hours, compared to traditional 12-hour methods . Catalytic additives (e.g., NH₄Cl) suppress hydrolysis of the ethoxy group .
Q. How do catalytic systems influence stereochemical outcomes in ETFBO cycloadditions?
Eu(fod)₃ catalysis promotes trans-selectivity in 1,3-dipolar cycloadditions between ETFBO and nitrile oxides, whereas uncatalyzed reactions yield cis/trans mixtures. The lanthanide catalyst stabilizes transition states via Lewis acid interactions, enhancing regioselectivity .
Q. Methodological Recommendations
- Synthesis: Prioritize anhydrous conditions and catalytic NH₄Cl to prevent hydrolysis of ETFBO’s ethoxy group .
- Analysis: Use GC-VUV for high-throughput impurity screening, complemented by ¹⁹F NMR for quantifying trifluoromethyl products .
- Mechanistic Studies: Employ DFT calculations to rationalize regioselectivity in amination and cycloaddition reactions .
Properties
IUPAC Name |
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYIFUROKBDHCY-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801033246 | |
Record name | (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801033246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
59938-06-6, 17129-06-5 | |
Record name | (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59938-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059938066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801033246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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